molecular formula C13H20ClNO2 B6246702 methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride CAS No. 2156615-71-1

methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride

Cat. No.: B6246702
CAS No.: 2156615-71-1
M. Wt: 257.8
InChI Key:
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Description

Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride is a chemical compound with the molecular formula C13H19NO2

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reduction of Methyl 3-Nitro-3-[4-(propan-2-yl)phenyl]propanoate: This involves the reduction of the nitro group to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).

  • Amination of Methyl 3-(4-(propan-2-yl)phenyl)propanoate:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high purity and yield. The choice of synthetic route depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate (KMnO4).

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen (H2) in the presence of a catalyst.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

  • Reduction: Hydrogen (H2) in the presence of a palladium (Pd) catalyst.

  • Substitution: Various nucleophiles such as halides or alkyl groups in the presence of a base.

Major Products Formed:

  • Oxidation: Methyl 3-nitro-3-[4-(propan-2-yl)phenyl]propanoate.

  • Reduction: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, the compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Its structural features make it a valuable building block for the development of new chemical entities.

Biology: The compound has shown potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These properties make it a candidate for further research in the development of new therapeutic agents.

Medicine: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in the manufacturing process of numerous products.

Mechanism of Action

The mechanism by which methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group plays a crucial role in forming bonds with biological molecules, leading to the modulation of various biochemical processes.

Molecular Targets and Pathways:

  • Enzymes: The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways.

  • Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.

  • Transporters: The compound can interact with transport proteins, affecting the movement of molecules across cell membranes.

Comparison with Similar Compounds

  • Methyl 3-amino-4-(propan-2-yl)benzoate: This compound is structurally similar but differs in the position of the amino group.

  • N-Methyl-L-alanine: Another amino acid derivative with a similar molecular structure.

  • 3-(Dimethylamino)propionic acid hydrochloride: A compound with a similar functional group arrangement.

Uniqueness: Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate hydrochloride stands out due to its specific arrangement of functional groups, which allows for unique reactivity and biological activity compared to its similar compounds.

Properties

CAS No.

2156615-71-1

Molecular Formula

C13H20ClNO2

Molecular Weight

257.8

Purity

95

Origin of Product

United States

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